6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline
Description
Properties
IUPAC Name |
6-fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N4/c15-3-4-19-5-7-20(8-6-19)14-12-9-11(16)1-2-13(12)17-10-18-14/h1-2,9-10H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUXSLNHQRBWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=NC=NC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline typically involves the reaction of 6-fluoroquinazoline with 2-fluoroethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Quinazoline Core
The quinazoline scaffold is susceptible to nucleophilic substitution at electron-deficient positions. The fluorine atom at position 6 activates the ring for substitution due to its electron-withdrawing nature.
Key Reactions:
-
Mechanism : Fluorine acts as a leaving group, with substitution favored at position 6 due to resonance stabilization of the intermediate.
Electrophilic Substitution Reactions
Electrophilic substitution on the quinazoline ring is less common due to electron-deficient aromaticity. Nitration has been reported for analogous quinazolines:
Nitration:
| Substrate | Nitrating Agent | Position | Product | Reference |
|---|---|---|---|---|
| Quinazoline | Fuming HNO₃ in H₂SO₄ | Position 6 or 8 | Nitroquinazoline derivatives |
-
Note : For 6-fluoroquinazoline , nitration may occur at position 8 due to steric and electronic effects.
Functionalization of the Piperazine Side Chain
The 4-(2-fluoroethyl)piperazine moiety undergoes reactions typical of secondary amines and fluoroalkyl groups:
Alkylation/Acylation:
| Reaction Type | Reagent | Product | Conditions |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkylated piperazine derivatives | Base (K₂CO₃), DMF, 60–80°C |
| Acylation | Acetyl chloride | N-Acetylpiperazine derivatives | Room temperature, CH₂Cl₂ |
Fluoroethyl Group Reactivity:
The 2-fluoroethyl group may participate in:
-
Elimination : Under strong bases (e.g., NaOH), β-elimination to form vinyl fluoride.
-
Nucleophilic Substitution : Replacement of fluorine with nucleophiles (e.g., –OH, –NH₂) under SN2 conditions.
Metal-Catalyzed Cross-Coupling Reactions
The quinazoline core can undergo palladium- or copper-catalyzed couplings, though limited data exists for this specific derivative:
| Reaction Type | Catalyst | Reagent | Product | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Arylboronic acids | Biarylquinazoline derivatives | |
| Ullmann coupling | CuI/DABCO | Aryl halides | C–N coupled products |
Hydrolysis Reactions
The quinazoline ring is stable under acidic/basic hydrolysis, but the 2-fluoroethyl group may degrade:
| Conditions | Reaction | Product |
|---|---|---|
| Acidic (HCl, reflux) | Hydrolysis of fluoroethyl group | Ethylene glycol derivatives |
| Basic (NaOH, 70°C) | Fluoride elimination | Alkenes |
Oxidation and Reduction
-
Oxidation : The piperazine ring is resistant to oxidation, but the quinazoline core may form N-oxides under strong oxidizing agents (e.g., mCPBA).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline ring to dihydroquinazoline derivatives .
Biological Activity and Derivatization
While not a direct reaction, 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline is structurally analogous to tyrosine kinase inhibitors (e.g., Gefitinib). Modifications at the piperazine or quinazoline moieties enhance binding affinity .
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline indicates several promising attributes:
- Anticancer Activity : Research has shown that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including osteosarcoma and breast cancer .
- Inhibition of Metastasis : Studies have demonstrated that certain quinazoline derivatives can inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs), which are crucial for extracellular matrix degradation during metastasis .
- Neuropharmacological Effects : The piperazine moiety in the compound suggests potential activity in treating neurological disorders. Piperazine derivatives are known for their anxiolytic and antidepressant effects, which could extend to this compound as well.
Case Studies
Several studies have explored the applications of quinazoline derivatives, including 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline:
- Osteosarcoma Model : A study investigated the effects of a related quinazoline compound on U-2 OS osteosarcoma cells. The results indicated a concentration-dependent inhibition of cell migration and invasion, alongside a reduction in MMP-2 and MMP-9 activity .
- Breast Cancer Research : Another study focused on the anticancer effects of quinazoline derivatives on breast cancer cell lines, noting significant reductions in cell viability and induction of apoptosis through caspase activation pathways.
- Neuropharmacological Studies : Research into piperazine-containing compounds has shown their efficacy in animal models for anxiety and depression, suggesting that similar effects could be observed with 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinazoline: Shares the quinazoline core structure but lacks the piperazine and fluoroethyl groups.
4-(2-Fluoroethyl)piperazine: Contains the piperazine and fluoroethyl groups but lacks the quinazoline core.
N-(piperidine-4-yl)benzamide: Contains a piperidine moiety and exhibits similar biological activities.
Uniqueness
6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline is unique due to the presence of both the quinazoline core and the 2-fluoroethylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a fluorinated piperazine moiety, which is critical for its biological activity. The molecular formula is with a molecular weight of approximately 302.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline |
Biological Activity Overview
Quinazolines, including this compound, exhibit various pharmacological properties:
- Anticancer Activity : Quinazoline derivatives are recognized for their ability to inhibit various cancer cell lines through mechanisms such as tyrosine kinase inhibition. Studies have demonstrated that modifications in the quinazoline structure can enhance cytotoxic effects against tumors.
- Antimicrobial Properties : Quinazolines have shown promise in combating bacterial infections. The presence of fluorine atoms in the structure enhances the compound's lipophilicity, potentially improving its penetration into bacterial cells.
- Neuroprotective Effects : Some studies suggest that quinazolines may also possess neuroprotective properties, making them candidates for treating neurological disorders.
The biological activity of 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline is primarily attributed to its interaction with specific molecular targets:
- Tyrosine Kinase Inhibition : This compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly by targeting the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs) .
- Cell Cycle Arrest : Quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the modulation of cyclin-dependent kinases (CDKs).
Case Studies
- Antitumor Activity in Cell Lines : In vitro studies demonstrated that 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline exhibited significant cytotoxicity against various cancer cell lines, including pancreatic and prostate cancer cells. The compound showed an IC50 value in the nanomolar range .
- Antimicrobial Efficacy : Research indicated that this quinazoline derivative displayed moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL against Staphylococcus aureus and Escherichia coli .
- Neuroprotective Studies : Preliminary studies suggest that quinazoline derivatives may protect neuronal cells from oxidative stress-induced damage, although further research is necessary to elucidate the underlying mechanisms .
Q & A
Q. What are the primary synthetic strategies for 6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Quinazoline core formation : Fluorination at the 6-position is achieved via nucleophilic substitution or directed ortho-metalation (DOM) using fluorinating agents like Selectfluor® .
- Piperazine functionalization : The 2-fluoroethyl group is introduced via nucleophilic substitution of piperazine derivatives (e.g., 1-(2-fluoroethyl)piperazine) under basic conditions (K₂CO₃, DMF, 80°C) .
- Characterization : Intermediates are validated using , , and LC-MS. For example, the fluoroethyl group shows distinct signals at δ -218 ppm (CF₂) and δ -230 ppm (terminal F) .
Q. How are structural and purity analyses performed for this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry (e.g., quinazoline C-4 substitution). verifies fluorine positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 333.1521 for C₁₅H₁₇F₂N₅) .
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .
Advanced Research Questions
Q. How do fluorinated substituents influence target binding and pharmacokinetics?
- Fluorine’s electronic effects : The 6-fluoro group enhances electron-withdrawing properties, stabilizing interactions with hydrophobic pockets in kinase targets (e.g., EGFR).
- Fluoroethyl group : Improves blood-brain barrier penetration due to increased lipophilicity (logP = 2.1 vs. 1.5 for non-fluorinated analogs) .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life (t₁/₂ = 4.2 hrs in human liver microsomes) .
Q. What challenges arise in crystallographic studies of fluorinated quinazoline derivatives?
- Crystal packing : Fluorine’s small size and high electronegativity disrupt hydrogen-bonding networks, complicating crystal growth. Co-crystallization with PEG 4000 improves diffraction quality .
- Disorder in fluoroethyl groups : Dynamic disorder in the 2-fluoroethyl moiety requires refinement with partial occupancy models (e.g., SHELXL) .
Q. How are structure-activity relationship (SAR) studies designed to optimize potency against kinase targets?
- Core modifications : Substituting the quinazoline C-4 piperazine with 2-fluoroethyl enhances EGFR inhibition (IC₅₀ = 12 nM vs. 45 nM for ethyl analogs) .
- Biological assays : Kinase inhibition is tested via ADP-Glo™ assays (Promega), with counter-screening against off-target kinases (e.g., VEGFR2, PDGFR) .
- Data contradictions : Discrepancies in IC₅₀ values between enzyme assays and cell-based models may arise from differential cellular uptake .
Q. What methodologies address low aqueous solubility in preclinical formulations?
- Co-solvent systems : Use 10% DMSO + 30% PEG 400 in saline for in vivo dosing (solubility = 5 mg/mL) .
- Amorphous solid dispersions : Spray-drying with HPMCAS increases solubility 8-fold (1.2 mg/mL → 9.6 mg/mL) .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for fluorinated quinazolines?
- Assay variability : Differences in ATP concentrations (1 mM vs. 100 µM) in kinase assays alter IC₅₀ values .
- Metabolite interference : In vivo studies may misattribute activity to parent compounds when metabolites (e.g., N-dealkylated derivatives) are bioactive .
- Structural analogs : Subtle changes (e.g., 2-fluoroethyl vs. 3-fluoropropyl) drastically affect target selectivity (e.g., 10-fold difference in HER2 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
